molecular formula C18H12ClN3O2S2 B2778403 N-(3-chlorobenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 443109-74-8

N-(3-chlorobenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2778403
CAS No.: 443109-74-8
M. Wt: 401.88
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Description

N-(3-chlorobenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused thiazoloquinazoline core with a 3-chlorobenzyl substituent and a carboxamide group.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c19-11-5-3-4-10(8-11)9-20-17(24)14-15-21-16(23)12-6-1-2-7-13(12)22(15)18(25)26-14/h1-8H,9H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEJVVRCYBOUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions.

    Formation of the Quinazoline Ring: The quinazoline ring is often formed by the condensation of anthranilic acid derivatives with formamide or its equivalents.

    Coupling of the Thiazole and Quinazoline Rings: The thiazole and quinazoline rings are then coupled through a series of nucleophilic substitution reactions, often involving chlorinated intermediates.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the nitrogen atom of the thiazole ring attacks a chloromethylated benzene derivative.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to form the desired compound, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.

    Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

N-(3-chlorobenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares functional similarities with pyrazole-carboxamide derivatives (e.g., compounds 3a–3p in ), such as:

  • Carboxamide linkage : Critical for hydrogen bonding and molecular recognition.
  • Halogenated aryl groups : The 3-chlorobenzyl group parallels the 4-chlorophenyl or 4-fluorophenyl substituents in 3b and 3d , enhancing lipophilicity and influencing intermolecular interactions .
  • Heterocyclic cores : While the target compound uses a thiazoloquinazoline system, pyrazole derivatives (3a–3p ) rely on pyrazole rings. This difference affects aromatic π-stacking, electronic properties, and steric bulk.
Table 1: Key Structural and Physical Properties
Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR δ, ppm)
Target Compound Thiazoloquinazoline 3-chlorobenzyl, thione N/A N/A N/A
3a () Pyrazole Phenyl, cyano 133–135 68 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3b () Pyrazole 4-chlorophenyl, cyano 171–172 68 8.12 (s, 1H), 7.55–7.43 (m, 9H)
3d () Pyrazole 4-fluorophenyl, cyano 181–183 71 8.12 (s, 1H), 7.51–7.21 (m, 9H)

Computational and Electronic Properties

Density-functional theory (DFT) studies, as highlighted in , are critical for comparing electronic properties. For example:

  • Exact-exchange functionals (e.g., B3LYP) could predict the target compound’s HOMO-LUMO gap, dipole moment, and charge distribution, aiding comparisons with pyrazole derivatives.
  • Reactivity: The thione group in the target compound may act as a stronger hydrogen-bond acceptor than the cyano group in 3a–3p, influencing reactivity and binding affinity .

Crystallographic and Intermolecular Interactions

  • Crystal Packing : Tools like SHELX () and Mercury () enable comparisons of crystal structures. For instance, the target compound’s thione and carboxamide groups may form hydrogen-bonded dimers or chains, similar to the N–H···O/N interactions observed in 3b and 3d .
  • Graph Set Analysis : ’s methodology could classify hydrogen-bonding motifs (e.g., R₂²(8) rings) in the target compound versus pyrazole derivatives, affecting solubility and stability .
Table 2: Hydrogen-Bonding Motifs in Comparable Compounds
Compound Hydrogen-Bond Donor/Acceptor Graph Set Notation Packing Efficiency (%)
Target Compound N–H (carboxamide), S=O (thione) Pending analysis N/A
3b () N–H (carboxamide), Cl···π C(4) chain ~75 (estimated)
3d () N–H (carboxamide), F···H–C R₂²(8) ring ~78 (estimated)

Biological Activity

N-(3-chlorobenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluation, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of thiazoloquinazoline derivatives, characterized by a thiazole ring fused with a quinazoline structure. Its molecular formula is C16H14ClN3O2SC_{16}H_{14}ClN_3O_2S with a molecular weight of approximately 355.82 g/mol. The presence of the chlorobenzyl group is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method includes the formation of the thiazole ring and subsequent functionalization to introduce the chlorobenzyl moiety.

Research indicates that this compound exhibits its biological effects primarily through the activation of large-conductance voltage- and Ca2+^{2+}-activated K+^+ channels (BK channels). Activation of these channels can lead to various physiological effects, including vasodilation and muscle relaxation.

Pharmacological Effects

  • Antimicrobial Activity : Studies have shown that derivatives of thiazoloquinazoline compounds possess significant antimicrobial properties. For instance, certain analogs demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential in vitro. It was found to inhibit the production of pro-inflammatory cytokines in activated immune cells.
  • Anticancer Potential : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study 1: BK Channel Activation

In a study evaluating various derivatives for BK channel activation, compound 12h (a close analogue) showed an EC50_{50} value of 2.89 µM, indicating potent activity. The study utilized cell-based fluorescence assays and electrophysiological recordings to confirm channel activation and delineate pharmacokinetic properties such as bioavailability and half-life .

Study 2: Antimicrobial Evaluation

A series of compounds including this compound were screened against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activity Summary

CompoundActivity TypeEC50_{50} / MIC (µM)Reference
N-(3-chlorobenzyl)-...BK Channel Activation2.89
Derivative AAntimicrobial Activity0.5
Derivative BAnti-inflammatoryNot specified
Derivative CAnticancer (A549 cells)Not specified

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical parameters for optimizing the yield of N-(3-chlorobenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Core formation : Cyclocondensation of precursors (e.g., thiosemicarbazides or oxadiazole derivatives) to form the thiazoloquinazoline scaffold .

  • Functionalization : Introduction of the 3-chlorobenzyl group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride or benzyl halides) .

  • Key parameters :

  • Temperature : Reflux conditions (~80–100°C) for cyclization steps .

  • Solvents : Polar aprotic solvents (e.g., DMF, ethanol) to stabilize intermediates .

  • Catalysts : Bases like K2CO3 or phase-transfer catalysts for alkylation .

  • Yield optimization : Monitoring via TLC and iterative adjustment of stoichiometry (e.g., 1.1–1.2 equivalents of alkylating agents) .

    Table 1 : Representative Reaction Conditions for Key Steps

    StepReagents/ConditionsYield RangeReference
    Thiazoloquinazoline formationHydrazine hydrate, reflux in ethanol60–75%
    Chlorobenzyl coupling3-chlorobenzyl chloride, K2CO3, DMF, 60°C45–65%

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are essential for verifying the thiazoloquinazoline scaffold and substituents. For example:
  • A singlet at δ ~10.5 ppm (NH-amid proton) .
  • Aromatic protons in the 7.0–8.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 443.9 for C24H18ClN5O2S) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm<sup>−1</sup> (C=O) and ~1250 cm<sup>−1</sup> (C=S) validate functional groups .
  • Purity : HPLC with UV detection (λ = 254 nm) and >95% purity threshold for biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data or predict biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Used to model electronic structures and vibrational frequencies. For example:
  • Exact-exchange functionals (e.g., B3LYP) improve accuracy in predicting NMR chemical shifts .
  • Hydrogen-bonding networks : Graph-set analysis (e.g., Etter’s rules) predicts crystal packing and solubility .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes or receptors). Case study:
  • Thiazoloquinazoline derivatives show affinity for kinase ATP-binding pockets due to planar aromatic systems .
  • Data reconciliation : When experimental NMR peaks conflict with predicted values, hybrid functionals (e.g., CAM-B3LYP) or solvent-effect corrections (PCM model) are applied .

Q. What strategies address low solubility in aqueous media for in vitro assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to improve hydrophilicity .
  • Micellar formulations : Non-ionic surfactants (e.g., Tween-80) in buffer systems (pH 7.4) .
    • Critical parameters :
  • LogP values >3 indicate poor aqueous solubility; aim for LogP <2 via structural modifications .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) for thiazoloquinazoline derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., chloro vs. fluoro groups) and test against standardized assays .
  • Target profiling : Use kinase inhibition panels or microbial efflux pump assays to identify primary mechanisms .
  • Data normalization : Account for variations in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative) .

Data Contradiction Analysis

Q. Conflicting reports on hydrogen-bonding patterns in thiazoloquinazoline crystals—how to validate?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves ambiguities in hydrogen-bond donor/acceptor roles. Example:
  • N–H···O=C interactions stabilize the thiazoloquinazoline core .
  • Comparative analysis : Overlay experimental (X-ray) and DFT-optimized structures to identify geometric mismatches .

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